4-Chloro-N-(2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl)benzenamine
Description
4-Chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a nitro-substituted isoxazole derivative with a chloro-aniline moiety linked via an ethenyl group. Its molecular formula is C₁₂H₁₀ClN₃O₃, with a molecular weight of 279.68 g/mol (based on analogous compounds in ). The (E)-stereochemistry of the ethenyl bridge is critical for maintaining conjugation and structural rigidity, as observed in related compounds crystallized using SHELX software .
Properties
CAS No. |
240799-47-7 |
|---|---|
Molecular Formula |
C12H10ClN3O3 |
Molecular Weight |
279.68 g/mol |
IUPAC Name |
4-chloro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |
InChI |
InChI=1S/C12H10ClN3O3/c1-8-12(16(17)18)11(19-15-8)6-7-14-10-4-2-9(13)3-5-10/h2-7,14H,1H3 |
InChI Key |
IPVPPKKMLPNYIG-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves a multi-step process. One common method includes the following steps:
Chlorination: The addition of a chloro group to the aromatic ring.
Oxazole Formation: The construction of the oxazole ring through cyclization reactions.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for cyclization and vinylation.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and safety, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline backbone but differ in substituents on the aniline ring. Key comparisons are outlined below:
Substituent Variations and Physicochemical Properties
Crystallographic and Structural Insights
Biological Activity
4-Chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (CAS Number: 240799-47-7) is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a nitro-substituted oxazole ring, and an aniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
The molecular formula of 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is C12H10ClN3O3. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The oxazole ring and aniline moiety enhance the binding affinity and specificity for these targets.
Anticancer Activity
Research has shown that compounds featuring oxazole rings exhibit significant anticancer properties. For instance, derivatives similar to 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline have demonstrated cytotoxic effects against various cancer cell lines. A study reported that related oxadiazole derivatives exhibited IC50 values ranging from 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT29) and human lung adenocarcinoma (A549) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 92.4 |
| Compound B | A549 | 85.0 |
| Compound C | HeLa | 78.5 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have indicated that derivatives with similar structures possess significant antibacterial and antifungal activities. For example, some compounds showed minimum inhibitory concentration (MIC) values against various bacterial strains ranging from 4.69 to 156.47 µM .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Case Studies
- Anticancer Study : In vitro studies on a series of oxazole derivatives showed that modifications to the nitro group significantly enhanced anticancer activity against HeLa cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria and fungi. The results indicated that introducing electron-withdrawing groups increased the overall antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
